molecular formula C14H16N4O B1216092 Ethoxazene CAS No. 94-10-0

Ethoxazene

Cat. No.: B1216092
CAS No.: 94-10-0
M. Wt: 256.30 g/mol
InChI Key: GAWOVNGQYQVFLI-UHFFFAOYSA-N
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Description

It is a dark green to dark red crystalline powder that is soluble in organic solvents such as alcohols, ethers, and chlorides . Etoxazene is primarily used as a biological dye and chemical indicator due to its color-changing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Etoxazene can be synthesized through the reaction of an orange-red dye with hydrochloric acid, followed by crystallization and purification of the product . The general synthetic route involves the following steps:

    Reaction of the dye with hydrochloric acid: The orange-red dye is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete.

    Crystallization: The reaction mixture is cooled, and the product is allowed to crystallize out of the solution.

    Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain pure etoxazene hydrochloride.

Industrial Production Methods

Industrial production of etoxazene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce etoxazene hydrochloride in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Etoxazene undergoes various chemical reactions, including:

    Oxidation: Etoxazene can be oxidized to form corresponding oxides.

    Reduction: Reduction of etoxazene can lead to the formation of amines and other reduced products.

    Substitution: Etoxazene can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of etoxazene.

    Reduction: Amines and other reduced products.

    Substitution: Substituted derivatives of etoxazene with different functional groups.

Scientific Research Applications

Etoxazene has several scientific research applications, including:

    Chemistry: Used as a chemical indicator due to its color-changing properties.

    Biology: Employed as a biological dye for staining cells and tissues in microscopy.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of etoxazene involves its interaction with specific molecular targets, leading to changes in color or other properties

Comparison with Similar Compounds

Etoxazene is similar to other azo dyes and biological stains, such as:

    Methyl orange: Another azo dye used as a pH indicator.

    Congo red: A biological stain used for staining amyloid in tissues.

    Eosin: A dye used in histology for staining cytoplasm and connective tissues.

Uniqueness

Etoxazene is unique due to its specific color-changing properties and solubility in organic solvents, making it suitable for various applications in chemistry, biology, and industry.

Properties

CAS No.

94-10-0

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3

InChI Key

GAWOVNGQYQVFLI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

94-10-0

Synonyms

acidotest
ethoxazene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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